5-Methyltetrahydrofolate-13C5
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Overview
Description
5-Methyltetrahydrofolate-13C5 is an isotopically labeled form of 5-Methyltetrahydrofolic acid, a biologically active form of folate (vitamin B9). This compound is crucial in various biochemical processes, including the synthesis of methionine from homocysteine by donating a methyl group . The isotopic labeling with carbon-13 (13C) makes it particularly useful in scientific research, allowing for precise tracking and analysis in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyltetrahydrofolate-13C5 involves the reduction of folic acid. One method includes the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. This method yields 5,6,7,8-tetrahydrofolic acid, which can then be further processed to obtain 5-Methyltetrahydrofolate . The isotopic labeling is achieved by incorporating 13C into the glutamate moiety of the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
5-Methyltetrahydrofolate-13C5 undergoes several types of chemical reactions, including:
Reduction: Conversion from folic acid to tetrahydrofolate.
Methylation: Donation of a methyl group to homocysteine to form methionine.
Common Reagents and Conditions
Reduction: Potassium borohydride (KBH4) and lead nitrate (Pb(NO3)2) in aqueous conditions.
Methylation: Methylenetetrahydrofolate reductase (MTHFR) enzyme and methionine synthase.
Major Products
Methionine: Formed from the methylation of homocysteine.
Tetrahydrofolate: Intermediate product in the reduction process.
Scientific Research Applications
5-Methyltetrahydrofolate-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Mechanism of Action
5-Methyltetrahydrofolate-13C5 functions as a methyl donor in the conversion of homocysteine to methionine. This process is facilitated by the enzyme methylenetetrahydrofolate reductase (MTHFR), which converts 5,10-methylenetetrahydrofolate to 5-Methyltetrahydrofolate. The methyl group is then transferred to homocysteine by methionine synthase, forming methionine . This reaction is crucial for maintaining proper methylation processes in the body, including DNA methylation and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: The synthetic form of folate, which must be reduced to tetrahydrofolate to be biologically active.
5,10-Methylenetetrahydrofolate: An intermediate in the folate cycle that is converted to 5-Methyltetrahydrofolate by MTHFR.
10-Formyltetrahydrofolate: Another active form of folate involved in purine synthesis.
Uniqueness
5-Methyltetrahydrofolate-13C5 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike folic acid, it does not require reduction and is immediately available for biological processes. This makes it particularly valuable in research settings where accurate measurement and tracking of folate metabolism are essential .
Properties
Molecular Formula |
C20H25N7O6 |
---|---|
Molecular Weight |
464.42 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |
InChI Key |
ZNOVTXRBGFNYRX-HPIGZBGKSA-N |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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